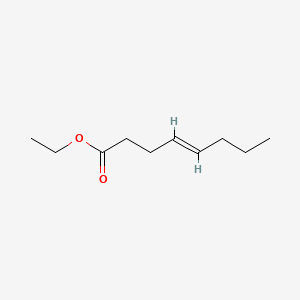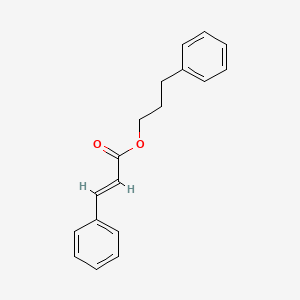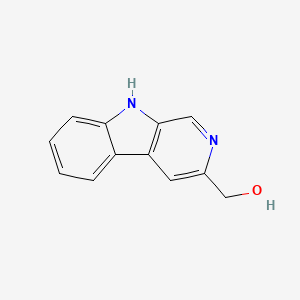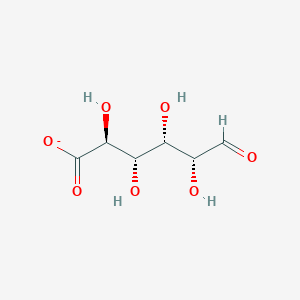
aldehydo-D-glucuronate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aldehydo-D-glucuronate is a D-glucuronate resulting from the deprotonation of the carboxy group of aldehydo-D-glucuronic acid; the major species at pH 7.3. It is a conjugate base of an aldehydo-D-glucuronic acid.
Applications De Recherche Scientifique
Catalytic Applications
Aldehydo-D-glucuronate, also known as D-glucuronic acid (GlcA), has notable applications in catalysis. Lewis-acidic polyoxometalates are used as reusable catalysts for the synthesis of GlcA esters under microwave irradiation. These esters are important in industries such as food and cosmetics for their properties as biosurfactants, emulsifying agents, and stabilizers. This approach is considered eco-friendly as it allows for the recovery of the catalyst and reduces waste (Bosco et al., 2010).
Enzymatic Synthesis
GlcA is used in the enzymatic synthesis of substrates recognized by glucuronoyl esterases, which play a role in biomass degradation and synthesis of valuable chemicals. This involves the use of lipase B from Candida antarctica and kinetic analysis of glucuronoyl esterases from various fungal sources (Katsimpouras et al., 2014).
Biochemical Analysis
In biochemical analysis, D-glucuronate is a key metabolite in detoxification and in synthetic pathways to produce D-glucaric acid. An assay using uronate dehydrogenase from Agrobacterium tumefaciens has been developed for D-glucuronate, offering a more suitable method for systems with many interfering compounds (Moon et al., 2009).
Vitamin C Biosynthesis
D-glucuronate is involved in the biosynthesis of Vitamin C in vertebrates capable of synthesizing it. It's formed from the hydrolysis of UDP-glucuronate and plays a role in ascorbic acid formation, a crucial antioxidant (Linster & Van Schaftingen, 2007).
Green Chemistry
The oxidation of D-glucose to glucuronic acid by high-frequency ultrasound irradiation represents a green chemistry approach. This process avoids the use of (bio)catalysts and yields glucuronic acid instead of glucuronate salt, which is beneficial for downstream processing (Amaniampong et al., 2017).
Kidney Function
Aldehyde reductase, which reduces various aldehydes including glucuronate, plays a role in kidney function and vitamin C biosynthesis. This enzyme is specifically expressed in proximal tubules of the kidney and is important for the catabolism of glucuronate (Barski et al., 2005).
Synthesis of Bioactive Molecules
Glucuronic acid is used in the synthesis of bioactive molecules, such as 1β-acyl glucuronides, important in the metabolism of various drugs. A new method for the chemical synthesis of these molecules has been developed, which is effective for a range of carboxylic acids (Perrie et al., 2005).
Propriétés
Formule moléculaire |
C6H9O7- |
|---|---|
Poids moléculaire |
193.13 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexanoate |
InChI |
InChI=1S/C6H10O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h1-5,8-11H,(H,12,13)/p-1/t2-,3+,4-,5-/m0/s1 |
Clé InChI |
IAJILQKETJEXLJ-QTBDOELSSA-M |
SMILES isomérique |
C(=O)[C@@H]([C@H]([C@@H]([C@@H](C(=O)[O-])O)O)O)O |
SMILES |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
SMILES canonique |
C(=O)C(C(C(C(C(=O)[O-])O)O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



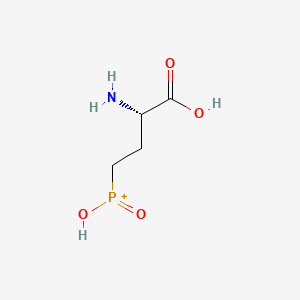
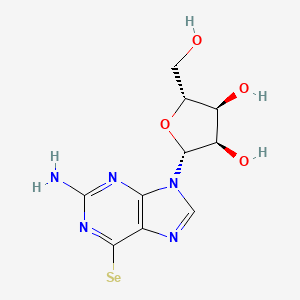


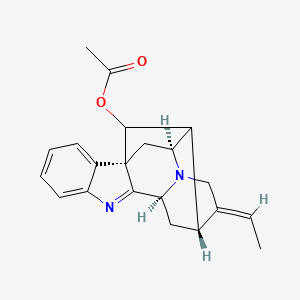
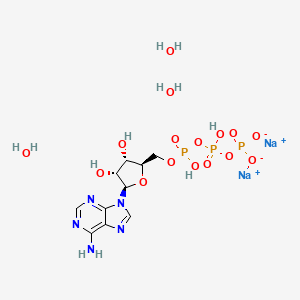
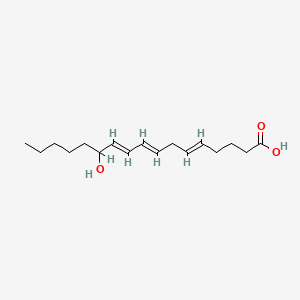
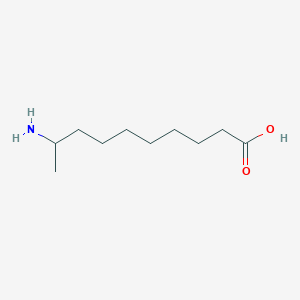
![4-[(3aR,4S,9bS)-8-[(4-methoxyphenyl)sulfamoyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B1233528.png)
